Cas no 101072-03-1 (8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 1H-Purine-2,6-dione,8-bromo-3,7-dihydro-3-methyl-7-(1-methyl-2-oxopropyl)-
- 3-methyl-7-(1-methyl-2-oxo-1-propyl)-8-bromoxanthine
- 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-3-methyl-7-(1-methyl-2-oxo-propyl)-3,7-dihydro-purine-2,6-dione
- 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- F0403-0058
- 101072-03-1
- SR-01000443074-1
- 8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
- Z274620328
- 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione
- SVSPOEAZYCDBKE-UHFFFAOYSA-N
- 8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6-dione
- AKOS000580460
- SR-01000443074
- STL326291
- AKOS016051044
-
- Inchi: 1S/C10H11BrN4O3/c1-4(5(2)16)15-6-7(12-9(15)11)14(3)10(18)13-8(6)17/h4H,1-3H3,(H,13,17,18)
- InChI Key: SVSPOEAZYCDBKE-UHFFFAOYSA-N
- SMILES: BrC1=NC2=C(C(NC(N2C)=O)=O)N1C(C(C)=O)C
Computed Properties
- Exact Mass: 314.00153
- Monoisotopic Mass: 314.00145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 84.3Ų
Experimental Properties
- PSA: 84.3
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM263991-1g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 1g |
$346 | 2021-08-18 | |
| Chemenu | CM263991-5g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 5g |
$856 | 2021-08-18 | |
| Chemenu | CM263991-10g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 10g |
$1206 | 2021-08-18 | |
| Chemenu | CM263991-1g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 1g |
$346 | 2023-01-20 | |
| Chemenu | CM263991-5g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 5g |
$856 | 2023-01-20 | |
| Chemenu | CM263991-10g |
8-Bromo-3-methyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione |
101072-03-1 | 97% | 10g |
$1206 | 2023-01-20 | |
| Life Chemicals | F0403-0058-2μmol |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-03-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0403-0058-5μmol |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-03-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0403-0058-10μmol |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-03-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0403-0058-20μmol |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
101072-03-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Related Literature
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Comprehensive Overview of 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 101072-03-1)
The compound 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 101072-03-1) is a specialized purine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a bromine substitution at the 8-position and a 3-oxobutan-2-yl group at the 7-position, makes it a valuable intermediate for synthesizing novel therapeutic agents. Researchers are increasingly interested in this compound due to its relevance in targeting adenosine receptors, which play a critical role in modulating inflammation, cardiovascular function, and neurological disorders.
In recent years, the demand for purine-based compounds has surged, driven by their applications in drug discovery and development. The 8-bromo substitution in this molecule enhances its reactivity, enabling precise modifications for creating analogs with improved bioavailability and selectivity. This aligns with the growing trend of structure-activity relationship (SAR) studies, where small molecular changes can significantly alter pharmacological properties. Scientists are also exploring its potential in cancer research, as purine derivatives are known to interfere with DNA synthesis and cell proliferation.
Another area of interest is the compound's role in neuroprotection. With rising global concerns about neurodegenerative diseases like Alzheimer's and Parkinson's, researchers are investigating how 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione interacts with adenosine A2A receptors, which are implicated in neuroinflammation and cognitive decline. This has sparked collaborations between academic institutions and pharmaceutical companies to develop next-generation central nervous system (CNS) therapeutics.
From a synthetic chemistry perspective, the compound's 3-oxobutan-2-yl moiety offers versatility for further functionalization. This feature is particularly appealing for medicinal chemists designing prodrugs or conjugates to enhance drug delivery. Additionally, its tetrahydro-1H-purine-2,6-dione core is a scaffold found in several FDA-approved drugs, underscoring its clinical relevance. Laboratories worldwide are optimizing protocols for its large-scale production to meet the demands of preclinical studies.
Environmental and green chemistry considerations are also shaping research around this compound. Innovations in catalytic bromination and solvent-free synthesis are reducing the ecological footprint of producing such intermediates. These advancements address the pharmaceutical industry's push toward sustainable manufacturing, a topic frequently searched by professionals seeking eco-friendly alternatives.
In summary, 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 101072-03-1) represents a multifaceted tool for modern drug development. Its applications span from neurodegenerative disease research to cancer therapeutics, reflecting the compound's adaptability to diverse biomedical challenges. As scientific inquiries into purine derivatives continue to expand, this molecule is poised to remain at the forefront of innovation in life sciences.
101072-03-1 (8-bromo-3-methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)